CPI-203
Description
Overview of Bromodomain and Extra-Terminal (BET) Proteins as Epigenetic Readers
The mammalian BET family consists of four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. nih.govfrontiersin.org These proteins are characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. nih.govfrontiersin.org As "epigenetic readers," BET proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. mdpi.comgosset.aiacs.org This interaction serves as a crucial mechanism for targeting transcriptional machinery to specific genomic locations, thereby influencing gene expression. frontiersin.orgnih.gov
BET proteins are fundamental regulators of gene transcription. frontiersin.orgnih.gov By binding to acetylated histones, they act as scaffolds, recruiting various protein complexes and transcription factors to gene promoters and enhancers. mdpi.comresearchgate.net This recruitment facilitates the opening of condensed chromatin structures (heterochromatin) into a more relaxed, transcriptionally active state (euchromatin). allenpress.com
Furthermore, BET proteins directly engage with the core transcriptional apparatus. They interact with components like the Positive Transcription Elongation Factor b (P-TEFb) and RNA Polymerase II (Pol II), which are essential for the elongation phase of transcription. researchgate.netnih.gov This action helps to release paused Pol II, allowing for the productive transcription of target genes involved in critical cellular processes such as cell cycle progression, proliferation, and inflammation. mdpi.comnih.gov
Among the BET proteins, BRD4 is the most extensively studied and is considered a master regulator of transcription. nih.govresearchgate.net Its deregulation is linked to numerous cancers and other diseases. nih.govjdpo.org BRD4 plays a critical role in maintaining gene expression programs, in part by "bookmarking" genes during mitosis to ensure their rapid re-expression in the subsequent G1 phase. allenpress.commapmygenome.in
A primary function of BRD4 is the recruitment of the P-TEFb complex to promoters and enhancers. nih.govnih.gov This interaction leads to the phosphorylation of the C-terminal domain of RNA Polymerase II, a key step that triggers transcriptional elongation. nih.govstemcell.com Given its crucial role in driving the expression of oncogenes like MYC, BRD4 has become a major target for therapeutic intervention in oncology. allenpress.comnih.gov
CPI-203 as a JQ1 Analog and BET Bromodomain Inhibitor
The development of small-molecule inhibitors targeting BET bromodomains has been a significant advance in epigenetic research. These inhibitors function by competitively binding to the bromodomain pockets, thereby preventing BET proteins from interacting with acetylated histones and disrupting their downstream transcriptional functions.
The therapeutic potential of targeting BET proteins was first noted in the early 1990s with the discovery of thienodiazepine-based compounds. wikipedia.org However, the field was significantly energized in 2010 with the development of JQ1, a potent and specific thienotriazolodiazepine inhibitor of the BET family. wikipedia.orgwikipedia.org JQ1 demonstrated remarkable efficacy in preclinical models of NUT midline carcinoma, a rare and aggressive cancer driven by a BRD4-NUT fusion oncoprotein. wikipedia.orgnih.gov The success of JQ1 spurred the development of a multitude of other BET inhibitors, including compounds optimized for clinical investigation. acs.orgwikipedia.orgnih.gov
This compound is a potent small-molecule BET inhibitor that was developed as an analog of JQ1. stemcell.comstemcell.com It shares a similar chemical scaffold but has been optimized to improve properties such as water solubility and metabolic half-life, making it more suitable for in vivo and potential clinical applications. nih.gov this compound demonstrates high potency, competitively inhibiting the binding of BET bromodomains to acetylated histones. Specifically, it inhibits BRD4 with high affinity. stemcell.commedchemexpress.comselleckchem.com
Research Significance and Academic Relevance of this compound
This compound serves as a critical research tool for investigating the biological roles of BET proteins. Its use has been instrumental in demonstrating the therapeutic potential of BET inhibition across a range of diseases. In cancer research, studies have shown that this compound can suppress the growth of various cancer cells, including those from multiple myeloma, follicular lymphoma, and liver cancer. nih.govnih.govresearchgate.net For instance, it has been shown to inhibit the expression of the PD-L1 immune checkpoint protein in liver cancer models, suggesting a role in enhancing immunotherapy. nih.govnih.gov
Beyond oncology, this compound has shown promise as a latency-reversing agent for HIV-1, where it can reactivate latent virus from infected cells, a key concept in "shock and kill" eradication strategies. nih.gov It has also been used to study the regulation of hematopoietic stem and progenitor cells. stemcell.comstemcell.com The broad utility of this compound in these diverse research areas underscores its academic relevance and its importance in validating the BET protein family as a druggable target.
Table of Compounds
Contribution to Understanding Epigenetic Mechanisms
This compound functions by reversibly binding to the bromodomains of BET proteins, which include BRD2, BRD3, BRD4, and BRDT. wikipedia.org These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key marker of active chromatin. By competitively inhibiting this interaction, this compound effectively displaces BET proteins from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for gene expression. nih.govglpbio.com
The primary target of this compound is BRD4, a protein that plays a pivotal role in the transcription of critical oncogenes and anti-apoptotic proteins. stemcell.comselleckchem.com Research utilizing this compound has been instrumental in elucidating the specific functions of BRD4. For instance, studies have shown that this compound inhibits the BRD4-mediated phosphorylation of serine 2 on the C-terminal domain of RNA polymerase II. stemcell.comstemcell.com This action is a critical step in transcriptional elongation, and its inhibition by this compound leads to a significant downregulation of gene expression.
A key discovery enabled by the use of this compound and other BET inhibitors is the profound dependence of certain cancers on the continuous expression of the MYC oncogene. wikipedia.orgnih.gov this compound has been shown to effectively suppress MYC expression in a dose- and time-dependent manner by preventing BRD4 from binding to its regulatory elements. nih.gov This has solidified the understanding of BET proteins as critical nodes in oncogenic signaling pathways. Beyond MYC, this compound has revealed the broader impact of BET protein inhibition on the expression of nearly 3,000 genes, highlighting the extensive regulatory scope of this protein family. nih.gov
Furthermore, investigations with this compound have shed light on the complex interplay between different epigenetic regulators. For example, in multiple myeloma, this compound's inhibition of BRD4 has been shown to impact the signaling of transcription factors like Ikaros (IKZF1) and Interferon Regulatory Factor 4 (IRF4), both of which are crucial for myeloma cell survival. nih.gov This demonstrates how a single epigenetic intervention can have cascading effects on multiple regulatory networks.
Implications for Therapeutic Development in Disease Models
The mechanistic insights gained from this compound have significant implications for the development of new cancer therapies. Its ability to induce a cytostatic effect, or growth inhibition, has been observed across various cancer cell lines, particularly in hematological malignancies. glpbio.comselleckchem.com
In models of multiple myeloma, this compound has demonstrated a dose-dependent inhibition of cell growth, even in cells resistant to standard therapies like lenalidomide (B1683929) and dexamethasone (B1670325). nih.gov Research has shown that this compound can synergize with these existing drugs to enhance their anti-tumor activity. nih.gov This is achieved through the dual blockade of MYC and Ikaros signaling pathways, leading to a G1 cell cycle blockade and reduced proliferation. nih.gov In vivo studies using mouse xenograft models of multiple myeloma confirmed that the addition of this compound to a lenalidomide/dexamethasone regimen decreased tumor burden. nih.gov
Similarly, in models of mantle cell lymphoma (MCL), this compound has shown a potent cytostatic effect. glpbio.comselleckchem.com By targeting IRF4 and MYC, this compound can trigger the cell death program in MCL cells. selleckchem.com The combination of this compound with lenalidomide has been proposed as a promising strategy for MCL cases that have become resistant to proteasome inhibitors like bortezomib (B1684674). glpbio.com
The therapeutic potential of this compound extends beyond hematological cancers. In preclinical models of liver cancer, this compound has been shown to improve the efficacy of immunotherapy. nih.gov It achieves this by inhibiting the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, which is often induced by immunotherapy and leads to treatment resistance. nih.gov By preventing BRD4 from occupying the PD-L1 promoter region, this compound can enhance the anti-tumor effects of anti-PD-1 antibodies. nih.gov
The study of this compound has also provided a framework for overcoming drug resistance. For instance, its use in combination with BRAF inhibitors in melanoma models has shown promise in overcoming resistance to this targeted therapy. wikipedia.org
The following table summarizes key research findings related to this compound in various disease models:
{| class="wikitable" |+ Research Findings for this compound in Disease Models |- ! Disease Model !! Key Findings !! Reference |- | Multiple Myeloma || this compound exerts dose-dependent cell growth inhibition and synergizes with lenalidomide/dexamethasone by blocking MYC and Ikaros signaling. || nih.gov |- | Mantle Cell Lymphoma || Exhibits a cytostatic effect with a mean GI50 of 0.23μM and targets IRF4 and MYC to activate cell death. || glpbio.com |- | Liver Cancer || Improves the efficacy of anti-PD-1 therapy by inhibiting BRD4-mediated PD-L1 expression. || nih.gov |- | Hematopoietic Stem Cells || Represses Myc expression, leading to the maintenance of hematopoietic stem cells in mouse models. || stemcell.comstemcell.com |}
The following table lists the compounds mentioned in this article:
{| class="wikitable" |+ Mentioned Compounds |- ! Compound Name |- | this compound |- | Lenalidomide |- | Dexamethasone |- | Bortezomib |- | (+)-JQ1 |}
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECMENZMDBOLDR-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Cpi 203
Interaction with BET Bromodomains
CPI-203 exerts its effects through direct interaction with the bromodomain modules of BET proteins, which are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins.
Competitive Binding to Acetyl-Lysine Recognition Pockets
This compound functions as a competitive inhibitor by binding to the acetyl-lysine recognition pockets within the bromodomains of BET proteins. nih.gov This binding action physically obstructs the natural interaction between BET proteins and acetylated chromatin. nih.gov As an analog of (+)-JQ1, another well-characterized BET inhibitor, this compound mimics the structure necessary to fit into this specific pocket, thereby displacing BET proteins from their chromatin binding sites. nih.gov This competitive inhibition is the foundational step in its mechanism, leading to a cascade of transcriptional changes. nih.gov
Specificity for BRD4 Inhibition
While this compound is a pan-BET inhibitor, it demonstrates notable potency against Bromodomain-containing protein 4 (BRD4). medchemexpress.comstemcell.com In vitro assays have determined its inhibitory concentration (IC50) for BRD4 to be approximately 26 to 37 nM. medchemexpress.comstemcell.comstemcell.comtargetmol.com This strong inhibition of BRD4 is a key aspect of its activity, as BRD4 is a critical regulator of the transcription of various oncogenes, including MYC. nih.gov The displacement of BRD4 from chromatin by this compound leads to a dose- and time-dependent inhibition of the transcription of such target genes. nih.gov Although it inhibits BRD4's chromatin binding function, this compound does not affect the intrinsic kinase activity of BRD4 in vitro. medchemexpress.comnih.gov
| Target | IC50 Value | Assay Type |
|---|---|---|
| BRD4 | ~26-37 nM | α-screen assay |
| Myc expression (MV4-11 cells) | ~99 nM | Cell-based assay |
| IL-6 production (THP-1 cells) | ~30 nM | Cell-based assay |
Downstream Epigenetic and Transcriptional Modulation
The primary interaction of this compound with BET bromodomains triggers significant downstream consequences for epigenetic regulation and the transcriptional machinery.
Inhibition of BRD4-Mediated Phosphorylation of RNA Polymerase II C-Terminal Domain at Serine 2
A critical downstream effect of this compound is the inhibition of the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (Ser2P). stemcell.comstemcell.comnih.gov BRD4 has been identified as an atypical kinase that directly phosphorylates Ser2 of the Pol II CTD. nih.gov This phosphorylation event is crucial for the transition from transcriptional initiation to productive elongation. nih.gov By preventing BRD4 from binding to chromatin, this compound indirectly but effectively suppresses this BRD4-mediated Ser2 phosphorylation in vivo. nih.govapexbt.com This reduction in Ser2P levels has been observed even with mutant forms of BRD4, highlighting that the effect is dependent on chromatin recruitment rather than direct kinase inhibition. nih.govapexbt.com
Disruption of BRD4 Recruitment to Chromatin
The fundamental mechanism through which this compound initiates its downstream effects is the physical displacement of BRD4 from chromatin. nih.govapexbt.com BRD4 is recruited to specific genomic locations, such as enhancers and super-enhancers, which are heavily acetylated regions that drive the expression of key cellular identity and oncogenes. mdpi.com By competitively binding to the acetyl-lysine recognition pockets of BRD4, this compound prevents the protein from docking onto these critical regulatory elements. nih.govnih.gov This disruption of BRD4's localization effectively dismantles the transcriptional complexes necessary for the expression of its target genes, leading to their downregulation. mdpi.comnih.gov Chromatin immunoprecipitation (ChIP) assays have confirmed that treatment with this compound significantly reduces the occupancy of BRD4 at the promoter regions of its target genes. nih.gov
Modulation of Key Oncogene Expression
This compound, a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, exerts its anti-cancer effects by modulating the expression of critical oncogenes. By inhibiting BET proteins, particularly BRD4, this compound disrupts the transcriptional machinery responsible for the overexpression of key cancer-driving genes. sapphirebioscience.comnih.gov
MYC Downregulation
A primary mechanism of action for this compound is the significant downregulation of the MYC oncogene. nih.gov The MYC family of transcription factors plays a central role in regulating a wide array of cellular processes, including proliferation, cell growth, and apoptosis; its dysregulation is a hallmark of many human cancers. mdpi.com
This compound has been shown to effectively decrease MYC expression at both the mRNA and protein levels in various cancer models, including multiple myeloma and mantle cell lymphoma. nih.govapexbt.com This reduction in MYC levels is sufficient to decrease cancer cell proliferation and induce a G1 cell cycle blockade. nih.govtocris.com The effect is observed even in cells resistant to other therapies, such as bortezomib (B1684674). nih.gov In multiple myeloma, BET bromodomain inhibition is known to disrupt oncogenic super-enhancers that recruit BET proteins to drive aberrant MYC expression. nih.gov Research in double-hit lymphoma also confirms that this compound treatment leads to a simultaneous downregulation of MYC. aacrjournals.org
| Effect of this compound on MYC | Cancer Model | Key Findings | Source(s) |
| mRNA & Protein Level Reduction | Multiple Myeloma | Induces G1 cell cycle blockade and inhibits proliferation. | nih.gov |
| Expression Reduction | Mantle Cell Lymphoma | Effectively reduces MYC expression in bortezomib-resistant cells. | apexbt.com |
| Simultaneous Downregulation | Double-Hit Lymphoma | Downregulates MYC and the anti-apoptotic protein BFL-1. | aacrjournals.org |
IRF4 Downregulation
Interferon Regulatory Factor 4 (IRF4) is a critical transcription factor for the survival of myeloma cells and is involved in regulating MYC transcription. nih.gov The IRF4-MYC signaling axis is considered a key oncogenic driver and a promising therapeutic target in multiple myeloma. nih.govnih.gov
This compound treatment results in the downregulation of IRF4. nih.gov In xenograft models of multiple myeloma, the addition of this compound to a lenalidomide (B1683929)/dexamethasone (B1670325) regimen led to the simultaneous downregulation of key transcription factors, including IRF4. nih.gov In mantle cell lymphoma models, this compound treatment also affects IRF4 expression, and its combination with lenalidomide leads to a significant abrogation of IRF4 expression. medchemexpress.comglpbio.com
Ikaros/IKZF1 Signaling Modulation
Ikaros, encoded by the IKZF1 gene, is a zinc-finger transcription factor essential for the development and differentiation of lymphocytes. nih.govfrontiersin.org Its deregulation is implicated in hematologic malignancies. mdpi.comnih.govnih.gov
This compound has been demonstrated to modulate Ikaros signaling. nih.gov In multiple myeloma cell lines, treatment with this compound induced a decrease in both IKZF1 mRNA levels and Ikaros protein levels. nih.gov For instance, a 24-hour treatment with 0.1 μM this compound resulted in a mean reduction of Ikaros protein by 70.4% and a 40-50% decrease in IKZF1 mRNA. nih.gov This effect on Ikaros signaling was potentiated when this compound was combined with lenalidomide and dexamethasone. nih.govresearchgate.net
Impact on Anti-Apoptotic Protein Expression
Beyond its effects on primary oncogenes, this compound influences the expression of proteins that regulate apoptosis, or programmed cell death. In certain cancer contexts, this compound can downregulate key anti-apoptotic proteins, thereby lowering the threshold for cell death.
In studies on MYC+/BCL2+ double-hit lymphoma (DHL), a highly aggressive B-cell lymphoma, resistance to the BCL-2 antagonist ABT-199 (venetoclax) was linked to the accumulation of the anti-apoptotic protein BFL-1. aacrjournals.org Gene expression profiling identified BCL2A1, the gene encoding BFL-1, as one of the primary apoptosis-related genes modulated by this compound. aacrjournals.org Treatment with this compound led to the downregulation of BFL-1 at both the mRNA and protein levels, which helped to overcome resistance to ABT-199 and induced synergistic, caspase-mediated apoptosis. aacrjournals.org
Consistent Downregulation of DNA Synthesis Genes
A notable characteristic of this compound is its consistent effect on gene expression across different cancer cell lines, particularly those related to DNA replication. In a comprehensive study involving a panel of patient-derived glioblastoma lines, this compound was the only compound out of twelve tested chromatin-modifying agents that induced a consistent gene expression signature. plos.orgnih.gov
The primary effect observed was the marked downregulation of genes associated with DNA synthesis. plos.orgnih.govnih.govbiorxiv.org Gene ontology analysis of the consistently downregulated genes confirmed that they were highly enriched for DNA synthesis and DNA replication modules. biorxiv.orgresearchgate.net This suggests that a core mechanism of this compound's action is the suppression of the fundamental machinery required for cell division. nih.gov
| This compound Gene Regulation Profile in Glioblastoma | Finding | Source(s) |
| Consistency | Most consistent effect on gene expression across 12 glioblastoma lines compared to other agents. | plos.orgnih.govnih.gov |
| Primary Effect | Downregulation of a set of genes associated with DNA synthesis and replication. | plos.orgnih.govbiorxiv.orgbiorxiv.org |
| Gene Ontology | Downregulated genes are highly enriched for DNA synthesis modules. | biorxiv.orgresearchgate.net |
Downregulation of Oncogenic Gene Modules (e.g., FBXO5)
In addition to downregulating individual genes, this compound can suppress entire oncogenic gene modules. Using Weighted Co-expression Network Analysis (WCGNA), researchers identified specific modules of co-varying genes that are impacted by this compound treatment. plos.orgnih.gov
In glioblastoma, WCGNA identified an oncogenic gene module centered around the F-Box Protein 5 (FBXO5). plos.orgnih.govbiorxiv.org Among the compounds tested, this compound was found to be the most effective at specifically reducing the expression of the FBXO5 gene. plos.org The downregulation of this entire module points to a broader impact on coordinated gene programs that drive cancer cell growth. plos.orgnih.govbiorxiv.org
Preclinical Efficacy Studies of Cpi 203 in Disease Models
Hematological Malignancies
CPI-203, an analog of the first-in-class BET inhibitor JQ1 with improved bioavailability, has demonstrated significant antitumor activity in preclinical models of several B-cell non-Hodgkin lymphomas and multiple myeloma. mdpi.comtandfonline.com Its mechanism of action is centered on inhibiting BET proteins, particularly BRD4, which disrupts the transcription of key oncogenes such as MYC.
Mantle Cell Lymphoma (MCL)
Mantle Cell Lymphoma is a type of B-cell non-Hodgkin lymphoma often characterized by features of plasmacytic differentiation, including the upregulation of transcription factors like Interferon Regulatory Factor 4 (IRF4). mdpi.com Preclinical studies have established the efficacy of this compound in MCL models, highlighting its potential to target the core transcriptional dependencies of this disease.
In vitro studies have demonstrated that this compound exerts a potent cytostatic effect across a panel of MCL cell lines. The compound was effective in all nine MCL cell lines tested, with 50% growth inhibition (GI50) values ranging from 0.06 to 0.71 μM. nih.govresearchgate.nettandfonline.com This indicates a broad activity against MCL cells, achieved with low cytotoxicity in normal peripheral blood mononuclear cells from healthy donors. nih.govresearchgate.nettandfonline.com
Table 1: Cytostatic Activity of this compound in Mantle Cell Lymphoma Cell Lines
| Cell Lines Analyzed | Growth Inhibition (GI50) Range | Reference(s) |
| 9 | 0.06 µM - 0.71 µM | nih.gov, researchgate.net, tandfonline.com |
Beyond its cytostatic effects, this compound has been shown to efficiently activate programmed cell death, or apoptosis, in MCL cells. nih.govresearchgate.nettandfonline.com This induction of apoptosis is a crucial component of its antitumor activity. Studies have further revealed that when this compound is used in combination with other agents, such as lenalidomide (B1683929), it synergistically induces cell death. nih.gov This pro-apoptotic activity contributes to a more profound and durable antitumor response.
A key mechanism underlying the efficacy of this compound in MCL is its ability to suppress the expression of critical oncogenic transcription factors. The compound effectively targets and represses the expression of both MYC and its upstream regulator, IRF4. researchgate.nettandfonline.com The exacerbation of IRF4/MYC signaling is closely associated with MCL pathogenesis and resistance. nih.gov By downregulating both MYC and IRF4, this compound disrupts the central oncogenic signaling axis that drives MCL cell proliferation and survival. mdpi.comnih.gov This dual inhibition is particularly effective, as IRF4 is a known target of lenalidomide, and its suppression by this compound provides a rationale for combination therapies. nih.gov
The development of resistance to standard therapies like the proteasome inhibitor bortezomib (B1684674) is a significant clinical challenge in MCL. nih.gov Preclinical models have shown that bortezomib-resistant MCL cells exhibit increased tumorigenicity associated with upregulated IRF4/MYC signaling. nih.govnih.gov this compound has demonstrated significant activity in this setting. tandfonline.com Specifically, the combination of this compound with lenalidomide was found to be highly synergistic in bortezomib-resistant MCL cells. mdpi.comnih.gov This combination leads to a pronounced downregulation of MYC and IRF4, inducing apoptosis and overcoming bortezomib resistance. nih.govnih.gov In animal models, the addition of this compound to lenalidomide therapy further reduced tumor burden in bortezomib-resistant MCL xenografts. mdpi.comnih.gov
Multiple Myeloma (MM)
This compound has also shown remarkable antitumor activity in preclinical models of Multiple Myeloma, another hematologic malignancy where MYC dysregulation is a central pathogenic feature. The compound has demonstrated efficacy both as a single agent and in combination with standard-of-care therapies for MM.
Studies across a panel of seven MM cell lines revealed that this compound exerts a dose-dependent inhibition of cell proliferation, with an optimal response observed at a concentration of 0.5 μM. researchgate.netnih.gov This anti-proliferative effect is characterized by the induction of G1 phase cell cycle arrest. nih.gov The anti-myeloma activity of this compound was found to be independent of the cells' sensitivity to lenalidomide. tandfonline.com
The mechanism of action in MM models mirrors that seen in MCL, involving the significant downregulation of MYC and Ikaros (IKZF1) signaling pathways. tandfonline.comnih.gov In a SCID mouse xenotransplant model of myeloma, the combination of this compound with lenalidomide and dexamethasone (B1670325) led to a significant decrease in tumor burden. nih.gov This effect was associated with the downregulation of key transcription factors, including MYC, Ikaros, and IRF4. nih.gov
Furthermore, this compound has shown enhanced activity in both bortezomib- and melphalan-resistant myeloma cell lines compared to their non-resistant counterparts. nih.gov The combination of this compound and bortezomib was found to be synergistic in these resistant lines and in primary cells from a patient with proteasome inhibitor-refractory myeloma. nih.gov This combination led to enhanced anti-proliferative effects and apoptosis. nih.gov Interestingly, one study suggested that this synergistic effect in the bortezomib-resistant setting was independent of MYC downregulation or NOXA induction, pointing to additional mechanisms of action. nih.gov
Table 2: Preclinical Activity of this compound in Multiple Myeloma Models
| Model Type | Key Findings | Reference(s) |
| MM Cell Lines | Dose-dependent inhibition of proliferation; G1 cell cycle arrest; Downregulation of MYC and IKZF1. | researchgate.net, nih.gov |
| Lenalidomide/ Dexamethasone-Resistant Cells | This compound exerted a dose-dependent cell growth inhibition (median response at 0.5 μM: 65.4%). | nih.gov |
| Bortezomib/ Melphalan-Resistant Cell Lines | Enhanced single-agent activity; Synergistic effects in combination with bortezomib, leading to increased apoptosis. | nih.gov |
| Primary MM Patient Sample (Proteasome Inhibitor Refractory) | Synergistic activity observed when combined with bortezomib. | nih.gov |
| SCID Mouse Xenotransplant Model | Combination with lenalidomide/dexamethasone decreased tumor burden and downregulated MYC, Ikaros, and IRF4. | nih.gov |
Diffuse Large B-cell Lymphoma (DLBCL)
This compound has also demonstrated significant antitumoral activity in preclinical models of Diffuse Large B-cell Lymphoma (DLBCL), another aggressive hematological cancer where oncogenes like MYC play a critical role. mdpi.com
In various DLBCL models, including Activated B-cell (ABC) and Germinal Center B-cell (GCB) subtypes, BET inhibitors like this compound have shown dose-dependent toxicity. nih.gov In vivo, this compound as a single agent induced significant tumor growth inhibition in a xenograft model of ABC-DLBCL. nih.govnih.gov The therapeutic effect is often linked to the downregulation of MYC. nih.gov
Furthermore, studies have explored combining this compound with other targeted agents. For example, this compound synergizes with the IRAK4 inhibitor (IRAKi) in MYD88-mutant ABC-DLBCL, leading to enhanced inhibition of the NF-κB pathway and improved tumor growth inhibition in vivo. nih.gov Similarly, this compound cooperates with the CXCR4 inhibitor IQS-01.01RS to reduce tumor growth in DLBCL xenograft models through downregulation of MYC and p-AKT. haematologica.org
Double-hit lymphoma (DHL), characterized by concurrent rearrangements of MYC and BCL2, is a particularly aggressive subtype of DLBCL with poor prognosis. researchgate.netnih.gov this compound has shown notable activity in preclinical models of this disease. mdpi.comresearchgate.net The rationale for using a BET inhibitor in this context is its ability to directly target the transcriptional addiction to MYC. oaepublish.com In DHL models, this compound treatment leads to the downregulation of both MYC and the anti-apoptotic protein BFL-1. researchgate.netnih.gov This dual action is crucial for its efficacy, particularly in overcoming resistance to other targeted therapies. oaepublish.com
A significant challenge in treating BCL2-dependent cancers like DHL is the development of resistance to the BCL-2 inhibitor venetoclax (B612062) (ABT-199). nih.govoncoscience.us One major mechanism of acquired resistance is the accumulation of the BCL-2-like protein BFL-1 (encoded by the BCL2A1 gene). researchgate.netnih.govcancerindex.org Overexpressed BFL-1 can sequester the pro-apoptotic protein BIM, preventing it from activating cell death pathways even when BCL-2 is inhibited by venetoclax. nih.govresearchgate.net
This compound has been shown to directly counteract this resistance mechanism. researchgate.netnih.gov Gene expression profiling identified BCL2A1 as one of the top apoptosis-related genes modulated by this compound. researchgate.netnih.gov By downregulating the expression of BFL-1, this compound primes the cancer cells for apoptosis. oncoscience.usresearchgate.net The simultaneous downregulation of MYC and BFL-1 by this compound restores sensitivity to venetoclax, leading to synergistic caspase-mediated apoptosis in both in vitro DHL cultures and in vivo tumor xenografts. researchgate.netnih.govportlandpress.com This provides a strong rationale for the combined use of a BCL-2 antagonist and a BET inhibitor as a therapeutic strategy for aggressive DHL. nih.gov
| DHL Model | Treatment | Mechanism & Outcome | Reference |
|---|---|---|---|
| Venetoclax-resistant DHL cultures | This compound | Downregulates BFL-1/A1 and MYC. | researchgate.netnih.gov |
| Venetoclax-resistant DHL cultures & xenografts | This compound + Venetoclax | Overcomes resistance and engages synergistic apoptosis. | researchgate.netnih.govoaepublish.com |
| DHL cells | This compound | Decreases BFL-1 protein levels, allowing BIM to be released upon venetoclax treatment, leading to apoptosis. | oncoscience.usresearchgate.net |
T-cell Acute Lymphoblastic Leukemia (T-ALL)
This compound has demonstrated the ability to arrest the growth of T-cell Acute Lymphoblastic Leukemia (T-ALL) cells in vitro. rndsystems.comtocris.commedkoo.com The compound effectively inhibits cell proliferation, with a reported half-maximal effective concentration (EC50) of 91.2 nM. rndsystems.comtocris.commedkoo.com The mechanism underlying this effect is linked to the downregulation of the MYC oncogene, a critical driver in many T-ALL cases. mdpi.comnih.govthd.org.tr By displacing BRD4 from the MYC promoter region, this compound represses MYC expression, which in turn leads to a halt in leukemia cell growth. mdpi.comnih.gov
Studies in mouse models of T-ALL have further substantiated these findings. The JQ1 derivative, this compound, was shown to inhibit T-ALL growth in mouse models regardless of the mutational status of FBXW7, a gene whose mutations can confer resistance to other therapies. thd.org.trmdpi.com Treatment with this compound led to a reduction in leukemia burden in a T-ALL mouse model, highlighting its potential as a therapeutic agent for this disease. nih.gov
Acute Myeloid Leukemia (AML)
In the context of Acute Myeloid Leukemia (AML), a disease characterized by a blockage in myeloid differentiation, this compound has been identified as an agent capable of inducing leukemic cell differentiation. nih.gov Unbiased, combinatorial in vitro drug screening on primary AML cells identified the BET inhibitor this compound as a compound that could promote the differentiation of these malignant cells. researchgate.netlu.senih.govresearchgate.net
Specifically, combinatorial screening revealed that while this compound alone has activity, it can also enhance the differentiation induced by other agents. lu.sehaematologica.org When combined with a novel diterpene known as H4, this compound was found to further improve H4-dependent leukemic differentiation. lu.seresearchgate.nethaematologica.org This effect was particularly noted in FLT3 wild-type monocytic AML (M5 subtype). haematologica.org In a study involving various AML samples, the combination of H4 and this compound enhanced differentiation in two out of two FLT3 wild-type monocytic AML-M5 samples. haematologica.org The responding cells showed increased expression of the myeloid marker CD11b and morphological changes consistent with differentiation, such as a decrease in the nuclear-cytoplasmic ratio. lu.sehaematologica.org These findings suggest a therapeutic approach aimed at overcoming the differentiation block in specific AML subtypes. haematologica.org
| AML Subtype | Treatment | Observed Effect | Reference |
|---|---|---|---|
| FLT3 Wild-Type Monocytic AML (M5) | This compound in combination with Diterpene H4 | Enhanced H4-dependent leukemic differentiation. Increased expression of myeloid markers (e.g., CD11b). | lu.sehaematologica.org |
| FLT3-ITD/Mutated Monocytic AML (M5) | This compound in combination with Diterpene H4 | Enhanced differentiation in one of three samples tested. | haematologica.org |
Follicular Lymphoma (FL)
Preclinical studies have demonstrated that this compound exerts significant anti-tumor effects on Follicular Lymphoma (FL) cells. researchgate.netnih.gov In vitro research using the FL cell lines DOHH2 and RL showed that this compound inhibited cell viability in a dose-dependent manner. researchgate.netnih.gov The compound was also found to inhibit cell growth and induce apoptosis. researchgate.netnih.gov
The mechanism of action in FL cells involves the disruption of the Wnt/β-catenin signaling pathway. nih.govresearchgate.net Treatment with this compound led to G0/G1 cell-cycle arrest and upregulated the expression of apoptosis-related proteins such as cleaved caspase 3 and cleaved caspase 9. nih.govresearchgate.net In vivo, a xenograft mouse model using FL cells showed that mice treated with this compound had smaller tumor sizes and a longer duration of survival compared to control mice. researchgate.netnih.gov
| Cell Line | IC50 Value (after 24h) | Key Findings | Reference |
|---|---|---|---|
| DOHH2 | 3.775 µM | Inhibited cell viability, induced G0/G1 cell cycle arrest, and promoted apoptosis through the Wnt/β-catenin pathway. | nih.gov |
| RL | 16.301 µM |
Solid Tumors
The preclinical efficacy of this compound has also been evaluated in several solid tumor models, where it primarily acts by downregulating critical oncogenes like MYC.
Pancreatic Neuroendocrine Tumors (PanNETs): In human PanNET cell lines, this compound treatment resulted in the downregulation of MYC expression, leading to G1 cell cycle arrest and a significant inhibition of cell proliferation. nih.govmedkoo.com Overexpression of MYC was able to suppress the growth inhibition caused by this compound, confirming that the compound's anti-proliferative effects in this cancer type are largely mediated through MYC suppression. nih.gov
Melanoma: Studies in cultured melanoma cells have shown that BET inhibitors, including this compound, can induce apoptosis and cell-cycle arrest. aacrjournals.org
Liver Cancer: In models of hepatocellular carcinoma (HCC), this compound was found to inhibit the expression of Programmed Death-Ligand 1 (PD-L1). nih.gov The mechanism involves this compound inhibiting the occupation of the BRD4 protein at the PD-L1 promoter region. nih.gov By reducing PD-L1 expression, this compound was shown to improve the efficacy of anti-PD-1 immunotherapy in a mouse model of liver cancer. nih.govwjgnet.com
Other Solid Tumors: Synergistic anti-tumor activity has been observed in preclinical models when this compound is combined with other targeted agents. For instance, benefits have been noted in combinations with PARP inhibitors in models of ovarian cancer. aacrjournals.org
| Tumor Type | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Pancreatic Neuroendocrine Tumors (PanNETs) | Causes G1 cell cycle arrest and attenuates cell proliferation. | Downregulation of MYC expression. | nih.govmedkoo.com |
| Melanoma | Induces apoptosis and cell-cycle arrest. | Inhibition of BET proteins. | aacrjournals.org |
| Liver Cancer (HCC) | Inhibits PD-L1 expression and improves efficacy of anti-PD-1 therapy. | Inhibits BRD4 occupation of the PD-L1 promoter. | nih.gov |
| Ovarian Cancer | Synergistic activity with PARP inhibitors. | Combined targeting of epigenetic and DNA repair pathways. | aacrjournals.org |
Glioblastoma (GBM)
Studies on glioblastoma, an aggressive form of brain cancer, have revealed the consistent and robust effects of this compound across various patient-derived cell lines.
Consistent Efficacy Across Gliomasphere Lines
In a comprehensive screening of 106 chromatin-modifying compounds, this compound emerged as the most consistently effective agent in inhibiting the growth of diverse patient-derived gliomasphere lines. biorxiv.orgnih.govresearchgate.net While many tested compounds showed highly variable effects, this compound and the broader BET inhibitor class demonstrated the most reliable performance across the panel of cell lines. nih.govresearchgate.netplos.org This consistency suggests that BET inhibitors like this compound could have broad applicability in treating the heterogeneous landscape of glioblastoma. biorxiv.orgnih.govplos.orglarvol.com The research involved an initial screen on five glioblastoma cell lines, followed by testing the top twelve drug classes on a larger panel of twelve patient-derived gliomasphere lines to assess growth inhibition and gene expression changes. biorxiv.orgresearchgate.netplos.org
Downregulation of DNA Replication Genes in GBM
A key mechanism behind this compound's efficacy in glioblastoma is its ability to consistently downregulate a specific set of genes associated with DNA replication. biorxiv.orgnih.govresearchgate.netbiorxiv.org Analysis of gene expression following treatment with this compound revealed a common set of 103 downregulated genes across different gliomasphere lines, which were highly enriched for DNA synthesis pathways. researchgate.net This targeted effect on DNA replication genes was a standout feature of this compound compared to other tested compounds, which exhibited more variable impacts on gene expression. nih.govresearchgate.net Further analysis identified the downregulation of the FBXO5 oncogenic gene module as a significant effect of this compound treatment. nih.govbiorxiv.org
Identification of CDKN2A and CDKN2B as Biomarkers of Sensitivity in GBM
Research has identified potential biomarkers that may predict a glioblastoma tumor's sensitivity to this compound. High baseline expression of the tumor suppressor genes CDKN2A and CDKN2B was found to distinguish the more drug-sensitive gliomasphere lines from the more resistant ones. biorxiv.orgnih.govresearchgate.netbiorxiv.orgresearchgate.net This finding was derived from clustering analysis of the baseline gene expression of twelve cell lines, which separated them into two groups with differing drug responses. biorxiv.org The group with higher sensitivity to multiple compounds, including this compound, showed significantly higher expression of CDKN2A and CDKN2B. biorxiv.org These genes are known to be frequently deleted in glioblastoma. mdpi.com
Human Pancreatic Neuroendocrine Tumors
This compound has also shown promise in preclinical models of human pancreatic neuroendocrine tumors (PanNETs), a rarer form of pancreatic cancer.
Attenuation of Cell Proliferation and G1 Cell Cycle Arrest
In human PanNET cell lines, this compound treatment led to a significant reduction in cell proliferation. nih.govrutgers.edubpsbioscience.com This effect is attributed to the compound's ability to downregulate the expression of the MYC oncogene, a key driver of cell growth. nih.govrutgers.edu The suppression of MYC by this compound results in a G1 phase cell cycle arrest, effectively halting the division of cancer cells. nih.govrutgers.edubpsbioscience.comrndsystems.comtocris.com Studies confirmed that the antiproliferative effects of this compound were indeed mediated through MYC, as overexpression of MYC counteracted the growth inhibition, and knocking down MYC mimicked the effects of the drug. nih.govrutgers.edu
Enhanced Antiproliferative Effects with Rapamycin (B549165)
The therapeutic potential of this compound in PanNETs is further amplified when used in combination with rapamycin, an mTOR inhibitor. rndsystems.comtocris.com This combination therapy demonstrated enhanced antitumor effects in both monolayer and three-dimensional cell cultures, as well as in a human PanNET xenograft model. nih.govrutgers.edu A significant advantage of this combination is that this compound can attenuate the rapamycin-induced activation of Akt, a signaling pathway that can limit the effectiveness of rapamycin when used as a single agent. nih.govrutgers.edurndsystems.comtocris.com This suggests that combining a BET inhibitor like this compound with mTOR inhibitors could be a more effective clinical strategy for patients with PanNETs. nih.govrutgers.edu
Interactive Data Table: this compound Efficacy in Glioblastoma
| Finding | Cell Lines | Key Result | Reference |
| Consistent Growth Inhibition | 12 patient-derived gliomasphere lines | This compound was the most consistently effective compound in inhibiting growth. | nih.govresearchgate.net |
| Downregulation of DNA Synthesis Genes | Multiple gliomasphere lines | Consistently downregulated a set of 103 genes enriched for DNA synthesis. | researchgate.net |
| Biomarker Identification | 12 gliomasphere lines | High expression of CDKN2A and CDKN2B correlated with higher sensitivity to this compound. | nih.govbiorxiv.org |
Interactive Data Table: this compound Efficacy in Pancreatic Neuroendocrine Tumors
| Finding | Model | Key Result | Reference |
| Cell Proliferation | Human PanNET cell lines | Attenuated cell proliferation and induced G1 cell cycle arrest. | nih.govrutgers.edubpsbioscience.com |
| Combination Therapy | PanNET cell lines and xenograft model | Enhanced antiproliferative effects when combined with rapamycin. | nih.govrutgers.edu |
| Mechanism of Action | Human PanNET cell lines | Downregulated MYC expression. | nih.govrutgers.edu |
Liver Cancer (Hepatocellular Carcinoma - HCC)
Studies have explored the potential of this compound in the context of hepatocellular carcinoma (HCC), a primary form of liver cancer. nih.gov Research has particularly focused on its role in modulating the immune microenvironment of tumors. nih.govresearchgate.net
This compound, as a small-molecule inhibitor of bromodomain-containing protein 4 (BRD4), has been shown to potently inhibit the expression of Programmed Death-Ligand 1 (PD-L1) both in laboratory cell cultures (in vitro) and in living organisms (in vivo). nih.govnih.gov The mechanism behind this is the ability of this compound to prevent BRD4 from occupying the promoter region of the PD-L1 gene, thereby suppressing its expression. nih.govresearchgate.netnih.govlarvol.com This is significant because cancer cells can express PD-L1 to evade the immune system. researchgate.net Studies have demonstrated that interferon-gamma (IFN-γ), a substance released by activated immune cells, can increase PD-L1 expression on HCC cells. nih.gov this compound has been found to counteract this effect. nih.gov
Research has confirmed that BRD4 is a key regulator of PD-L1 expression. nih.govresearchgate.net By inhibiting BRD4, this compound effectively reduces the levels of PD-L1 on cancer cells. nih.gov This action is crucial as the overexpression of PD-L1 is a known mechanism of adaptive immune resistance in cancer. nih.govresearchgate.net
In preclinical mouse models of liver cancer, the induced overexpression of PD-L1 in the tumor microenvironment was found to weaken the effectiveness of anti-PD-1 immunotherapy. nih.govresearchgate.net However, when this compound was used in combination with an anti-PD-1 antibody, it improved the response to the immunotherapy. nih.govresearchgate.net By inhibiting the induced expression of PD-L1, this compound helps to overcome the adaptive immune resistance of the tumor. nih.gov This combination therapy provides a potential method to reduce the incidence of clinical resistance to immunotherapy in HCC patients. nih.govresearchgate.netlarvol.com The combination of this compound with anti-PD-1 therapy effectively tackles the issue of immunotherapy-induced PD-L1 expression, which can otherwise suppress the anti-tumor immune response. nih.gov
Malignant Peripheral Nerve Sheath Tumors (MPNST)
Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive sarcomas with limited effective medical treatments. nih.govidibell.cat Research has investigated the use of BET bromodomain inhibitors, such as this compound, as a potential therapeutic strategy for this type of cancer. nih.govaacrjournals.org
Comparative dose-response analyses have shown that this compound, along with other BET inhibitors like JQ1 and OTX-015, exhibits growth-inhibitory effects on both mouse and human MPNST cells. nih.govaacrjournals.org However, MPNST cells have demonstrated relative resistance to higher doses of this compound when used as a single agent. nih.govaacrjournals.org While high doses of JQ1 and OTX-015 could induce significant cell death in MPNST cells, this compound was unable to achieve the same effect on its own. nih.gov
| Compound | Cell Line | Effect | Observation |
|---|---|---|---|
| This compound | mMPNST and S462 MPNST cells | Growth Inhibition | Demonstrated similar growth-inhibitory effects compared to JQ1 and OTX-015 at various concentrations. nih.govaacrjournals.org |
| This compound | mMPNST cells | Apoptosis (Cell Death) | Less potent at inducing apoptosis at higher concentrations compared to JQ1 and OTX-015. nih.gov |
A significant finding in MPNST research is that resistance to this compound can be overcome by genetically depleting BRD4. nih.gov Strikingly, when BRD4 was depleted in MPNST cells, treatment with this compound led to massive cell death, comparable to the effects seen with JQ1 or OTX-015. nih.govaacrjournals.org This suggests a synthetic lethal relationship between the genetic inhibition of BRD4 and the pharmacological inhibition by this compound. nih.gov The depletion of BRD4 sensitized the MPNST cells to the effects of this compound, making the treatment much more potent. nih.govaacrjournals.org This discovery points towards a strategy where combining BRD4 depletion with BET inhibitors could be a more effective therapeutic approach for MPNST. nih.gov
| Condition | Treatment | Cell Line | Outcome |
|---|---|---|---|
| BRD4-depleted | 1 µM this compound | MPNST cells | Massive cell death, comparable to JQ1 or OTX-015. nih.govaacrjournals.org |
| Control (non-depleted) | This compound | MPNST cells | Relative resistance to higher doses. nih.govaacrjournals.org |
Therapeutic Combination Strategies with Cpi 203
Synergistic Interactions with Conventional Chemotherapies
CPI-203 has been shown to work synergistically with several standard-of-care chemotherapy agents, often resensitizing resistant cancer cells to treatment.
The combination of this compound with the proteasome inhibitor bortezomib (B1684674) has demonstrated significant synergistic activity, particularly in drug-resistant multiple myeloma (MM) and mantle cell lymphoma (MCL). nih.govdovepress.com Preclinical studies have shown that this compound has enhanced single-agent activity in both bortezomib- and melphalan-resistant myeloma cell lines compared to their non-resistant counterparts. nih.govnih.gov
The combination of this compound and bortezomib was found to be synergistic in both bortezomib- and melphalan-resistant cell lines and in primary MM samples from patients refractory to proteasome inhibitor treatment. nih.govnih.gov This combination led to enhanced anti-proliferative effects and increased apoptosis. nih.govnih.gov In bortezomib-resistant MCL, the combination also proved effective at inhibiting proliferation. dovepress.com
The precise mechanism of this synergy is complex. One proposed mechanism is that this compound-mediated decreases in MYC expression are sufficient to reduce cell proliferation and aggresome-mediated survival, while still permitting enough NOXA expression for bortezomib to potentiate apoptosis. nih.gov However, other analyses suggest that the synergistic effect of the this compound and bortezomib combination is independent of MYC downregulation or NOXA induction. nih.govnih.gov Our preclinical data supports the clinical investigation of this compound combined with bortezomib in resistant multiple myeloma. nih.govnih.gov
| Cell Line | Resistance Profile | Drug Combination | Observed Effect | Reference |
|---|---|---|---|---|
| ANBL6 WT (MM) | Parental | This compound (1600nM) + Bortezomib (20nM) | Increased apoptosis to 94% (vs. 40% in untreated cells). | nih.gov |
| Resistant MM Cell Lines | Bortezomib-Resistant | This compound + Bortezomib | Synergistically reduced cell viability. | dovepress.com |
| Mantle Cell Lymphoma (MCL) | Bortezomib-Resistant | This compound + Bortezomib | Synergistic antiproliferative effect. | nih.gov |
| Primary MM Sample | Bortezomib-Refractory Patient | This compound + Bortezomib | Synergistic reduction in cell viability. | nih.gov |
This compound exhibits strong synergistic anti-tumor activity when combined with the immunomodulatory drug lenalidomide (B1683929), especially in the context of bortezomib-resistant mantle cell lymphoma (MCL). researchgate.nettandfonline.comcarrerasresearch.org In bortezomib-resistant MCL cells, which are characterized by increased tumorigenicity and upregulation of plasmacytic differentiation markers like IRF4, lenalidomide was found to be particularly active. researchgate.netcarrerasresearch.org
The combination of this compound and lenalidomide synergistically induces cell death in these resistant cells. researchgate.nettandfonline.com The mechanism involves the repression of MYC, a downstream target of IRF4. researchgate.netcarrerasresearch.org The dual treatment leads to the simultaneous downregulation of both MYC and IRF4, which in turn induces apoptosis. researchgate.nettandfonline.comcarrerasresearch.org In mouse models of bortezomib-resistant MCL, the addition of this compound to lenalidomide therapy resulted in a further decrease in tumor burden. researchgate.nettandfonline.com This suggests that the exacerbated IRF4/MYC signaling associated with bortezomib resistance can be effectively targeted by this combination. researchgate.netcarrerasresearch.org Similar synergistic effects have been observed in multiple myeloma models, where the combination inhibits the growth of bortezomib-resistant tumors. nih.govhaematologica.org
| Cancer Model | Key Finding | Mechanism of Synergy | Reference |
|---|---|---|---|
| Bortezomib-Resistant Mantle Cell Lymphoma (in vitro) | Synergistically induced cell death. | Downregulation of MYC and IRF4. | researchgate.nettandfonline.comcarrerasresearch.org |
| Bortezomib-Resistant Mantle Cell Lymphoma (in vivo mouse model) | Decreased tumor burden. | Simultaneous MYC and IRF4 downregulation and apoptosis induction. | researchgate.nettandfonline.com |
| Multiple Myeloma (in vitro) | Synergistically inhibited the growth of bortezomib-resistant tumors. | Blockade of MYC and Ikaros signaling. | nih.gov |
The therapeutic potential of this compound has been significantly highlighted in a three-drug combination with lenalidomide and dexamethasone (B1670325) in multiple myeloma (MM). nih.govnih.govoaepublish.comubc.ca This combination has been shown to improve anti-myeloma activity in both in vitro and in vivo models, including in cells resistant to lenalidomide/dexamethasone. nih.govnih.gov
This compound exerts a dose-dependent inhibition of cell growth in myeloma cell lines, which is potentiated by the addition of lenalidomide and dexamethasone. nih.govnih.gov The primary mechanism of action for this synergy is the dual blockade of MYC and Ikaros signaling pathways. nih.govnih.gov Lenalidomide's clinical activity depends on the degradation of the Ikaros transcription factor, which in turn reduces IRF4 and MYC expression. nih.govnih.gov this compound directly inhibits MYC transcription, thus enhancing this effect. nih.gov
Studies calculating the Combination Index (CI) for the three-drug regimen found values indicating strong synergism. nih.govresearchgate.net In primary MM cells from patients, the combination resulted in a 50% reduction in cell proliferation. nih.govnih.gov Furthermore, in a SCID mouse xenotransplant model of myeloma, adding this compound to the lenalidomide/dexamethasone regimen decreased tumor burden, which was associated with the downregulation of MYC, Ikaros, and IRF4. nih.govnih.gov
| Model System | Combination | Key Finding | Combination Index (CI) Value | Reference |
|---|---|---|---|---|
| Multiple Myeloma Cell Lines | This compound (0.1 µM) + Lenalidomide (5 µM) + Dexamethasone (0.1 µM) | High synergistic effect on inhibiting cell proliferation. | 0.082 to 0.514 (Mean: 0.280) | nih.govresearchgate.net |
| Primary MM Patient Cells | This compound + Lenalidomide/Dexamethasone | ~50% reduction in cell proliferation. | Not Applicable | nih.govnih.gov |
| SCID Mouse Xenograft Model (MM) | This compound + Lenalidomide/Dexamethasone | Decreased tumor burden and lower glucose uptake. | Not Applicable | nih.govnih.gov |
The combination of this compound and the mTOR inhibitor rapamycin (B549165) has shown enhanced antiproliferative effects in models of human pancreatic neuroendocrine tumors (PanNETs). rutgers.edunih.govnih.gov As a single agent, this compound was found to downregulate MYC expression, leading to G1 cell cycle arrest and a near-complete inhibition of PanNET cell proliferation. rutgers.edunih.gov
When combined, this compound and rapamycin demonstrated synergistic growth inhibition in both monolayer and three-dimensional cell cultures, as well as in a human PanNET xenograft model. rutgers.edunih.gov A significant aspect of this synergy is the combination's ability to attenuate rapamycin-induced AKT activation, a feedback mechanism that often limits the efficacy of mTOR inhibitors. rutgers.edurndsystems.comtocris.com The synergistic effect on cell growth is linked to an enhanced downregulation of MYC protein and a stronger induction of G1 cell cycle arrest compared to either agent alone. nih.gov This combination provides a novel strategy for increasing the therapeutic benefits of rapalogs in PanNETs and potentially other tumors. rutgers.edu
| Model System | Combination | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Human PanNET Cell Lines (BON-1, QGP-1) | This compound + Rapamycin | Synergistic inhibition of cell proliferation. | Enhanced MYC downregulation and stronger G1 cell cycle arrest. | nih.gov |
| Human PanNET Xenograft Model | This compound + Rapamycin | Enhanced anti-tumor effects. | Attenuation of rapamycin-induced AKT activation. | rutgers.edu |
Combinations with Targeted Agents
Pairing this compound with agents that target specific molecular vulnerabilities, such as anti-apoptotic proteins, has emerged as a powerful strategy.
The combination of this compound with the BCL-2 selective inhibitor venetoclax (B612062) (ABT-199) has shown remarkable synergistic activity, particularly in MYC+/BCL2+ double-hit lymphoma (DHL), an aggressive B-cell lymphoma. mdpi.comnih.gov While venetoclax is effective at targeting BCL-2, its efficacy as a single agent in DHL is often transient, with resistance developing over time. nih.govresearchgate.net
Research has revealed that resistance to venetoclax in DHL models is associated with the compensatory accumulation of the anti-apoptotic protein BFL-1 (also known as BCL2A1). nih.govoncoscience.us this compound treatment effectively overcomes this resistance mechanism by downregulating the transcription of both MYC and BFL-1. nih.govresearchgate.net This dual downregulation primes the cancer cells for apoptosis when treated with venetoclax. oncoscience.us
Mechanistically, the reduction of BFL-1 by this compound leads to the release of the pro-apoptotic protein BIM. oncoscience.us This newly available BIM can then be neutralized by BCL-2, but the concurrent administration of venetoclax blocks this interaction, leading to a potent, caspase-mediated apoptotic response. nih.govoncoscience.us This synergistic interaction has been demonstrated to significantly reduce tumor burden in both in vitro and in vivo preclinical models of DHL, supporting the combined use of a BET inhibitor and a BCL-2 antagonist as a promising therapeutic approach for these aggressive lymphomas. nih.govresearchgate.net
| Cancer Model | Challenge with Monotherapy | Effect of this compound + Venetoclax | Mechanism of Synergy | Reference |
|---|---|---|---|---|
| MYC+/BCL2+ Double-Hit Lymphoma (DHL) Cell Lines & Primary Cultures | Venetoclax alone fails to maintain long-term anti-tumor activity. | Synergistic, caspase-mediated apoptosis. | This compound downregulates BFL-1/A1, overcoming resistance to venetoclax. | nih.govresearchgate.net |
| DHL Xenograft Mouse Model | Transient response to single-agent venetoclax. | Significantly reduced tumor burden. | Simultaneous downregulation of MYC and BFL-1. | nih.gov |
| DHL Preclinical Models | Resistance via compensatory BFL-1 accumulation. | Priming of cells to death by altering the BFL-1/BIM ratio. | Redistribution of BIM from BFL-1 to BCL-2 complexes, which are then targeted by venetoclax. | oncoscience.us |
CXCR4 Inhibitors (e.g., IQS-01.01RS)
The combination of this compound with CXCR4 inhibitors, such as IQS-01.01RS, has demonstrated significant synergistic activity, particularly in diffuse large B-cell lymphoma (DLBCL). researchgate.netnih.govnih.gov The rationale for this combination lies in the dual targeting of critical signaling pathways that drive tumor progression and survival.
The chemokine receptor CXCR4 and its ligand CXCL12 play a crucial role in tumor cell proliferation, invasion, and resistance to therapy. researchgate.netnih.gov Overactivation of the CXCL12-CXCR4 axis leads to the hyperphosphorylation of downstream signaling molecules like AKT and ERK1/2, and the destabilization of the MYC oncoprotein. researchgate.netmdpi.com The CXCR4 inhibitor IQS-01.01RS, a potent inverse agonist of the receptor, effectively blocks this pathway. researchgate.netnih.govnih.gov It prevents CXCL12-mediated chemotaxis and induces apoptosis. researchgate.netnih.gov
The synergistic effect with this compound stems from the complementary downregulation of MYC. researchgate.netmdpi.com While IQS-01.01RS destabilizes the MYC protein post-translationally, this compound acts at the transcriptional level, repressing MYC gene expression. researchgate.nettdx.cat This dual blockade of MYC, a key driver of lymphomagenesis, results in enhanced anti-tumor activity.
In preclinical xenotransplant models of DLBCL, the combination of IQS-01.01RS and this compound led to a significant decrease in tumor burden. researchgate.netnih.govnih.gov This was accompanied by a marked downregulation of both MYC and phosphorylated AKT (p-AKT), and a notable increase in apoptosis induction. researchgate.netnih.govnih.gov These findings underscore the potential of simultaneously targeting CXCR4 and BET proteins as a promising therapeutic strategy for DLBCL. researchgate.netnih.gov
Table 1: Research Findings on this compound and CXCR4 Inhibitor Combination
| Finding | Model System | Outcome | Reference(s) |
|---|---|---|---|
| Synergistic cytotoxicity | DLBCL cell lines | Increased cell death | researchgate.netnih.gov |
| Decreased tumor burden | DLBCL xenotransplant model | Reduced tumor size | researchgate.netnih.gov |
| Downregulation of MYC and p-AKT | DLBCL cell lines and xenotransplant model | Inhibition of key oncogenic signaling | researchgate.netnih.govnih.gov |
HDM2 Inhibitors (e.g., RITA, Nutlin-3a) in Chronic Myeloid Leukemia (CML)
In the context of Chronic Myeloid Leukemia (CML), combining this compound with HDM2 inhibitors like RITA and Nutlin-3a presents a potent strategy to eliminate leukemic stem cells (LSCs), which are often resistant to standard tyrosine kinase inhibitor (TKI) therapy. nih.govamegroups.org This combination therapy hinges on the dual targeting of the p53 and c-Myc signaling pathways, which are critical for LSC survival. nih.govamegroups.org
HDM2 inhibitors, such as RITA, function by binding to p53 and preventing its degradation, thereby reactivating its tumor-suppressing functions. nih.govamegroups.org this compound, on the other hand, downregulates the expression of the oncoprotein c-Myc. nih.gov
Studies have shown that this combination is highly synergistic. nih.gov In CML CD34+ cells, treatment with both RITA and this compound leads to a significant reduction in cell viability and a marked induction of apoptosis. nih.gov The combination has demonstrated potent synergy with combination indices ranging from 0.07 to 0.34. nih.gov Mechanistically, this compound induces the differentiation of CML CD34+ cells, as evidenced by a rapid loss of CD34 expression, while RITA primarily drives apoptosis. nih.gov
Importantly, this combination has shown selectivity for leukemic cells over normal hematopoietic stem cells, suggesting a favorable therapeutic window. nih.gov In mouse models of CML, the combination of RITA and this compound significantly reduced the engraftment of leukemic cells. nih.govresearchgate.net These preclinical findings strongly support the clinical investigation of this combination for the eradication of LSCs in CML. nih.govamegroups.org
Table 2: Research Findings on this compound and HDM2 Inhibitor Combination in CML
| Finding | Model System | Outcome | Reference(s) |
|---|---|---|---|
| Potent synergistic cytotoxicity | CML CD34+ cells | Combination indices from 0.07-0.34 | nih.gov |
| Induction of apoptosis and differentiation | CML CD34+ cells | Elimination of leukemic stem cells | nih.gov |
| Reduced leukemic engraftment | In-vivo mouse models | Decreased levels of CD34+, CD33+, etc. | nih.govresearchgate.netnih.gov |
Immunotherapeutic Combinations
Anti-PD-1 Antibodies in Liver Cancer
The combination of this compound with anti-PD-1 antibodies has shown promise in improving the efficacy of immunotherapy in liver cancer, specifically hepatocellular carcinoma (HCC). nih.govnih.gov While immune checkpoint blockers targeting PD-1 have shown antitumor activity, the response rate in advanced HCC remains modest, often due to adaptive immune resistance mechanisms such as the induced overexpression of PD-L1. nih.govnih.govresearchgate.net
This compound can enhance the effects of anti-PD-1 therapy by directly targeting a key mechanism of immune evasion. nih.govnih.gov The expression of PD-L1 on tumor cells is regulated by the BET protein BRD4. nih.govnih.govlarvol.com this compound, as a BRD4 inhibitor, can prevent the occupation of the PD-L1 promoter region by BRD4, thereby inhibiting PD-L1 expression. nih.govnih.govlarvol.com
In the tumor microenvironment, factors like interferon-gamma (IFN-γ), released by activated T cells, can induce the overexpression of PD-L1 on cancer cells, which in turn suppresses the anti-tumor immune response. nih.govnih.gov Studies have demonstrated that this compound can potently inhibit this induced PD-L1 overexpression both in vitro and in vivo. nih.govnih.gov
In a mouse model of liver cancer, the combination of this compound and an anti-PD-1 antibody resulted in a synergistic antitumor effect, particularly in the early stages of treatment. nih.gov This suggests that by preventing the adaptive upregulation of PD-L1, this compound can help overcome resistance to anti-PD-1 immunotherapy and improve patient outcomes in HCC. nih.govnih.gov
Table 3: Research Findings on this compound and Anti-PD-1 Antibody Combination in Liver Cancer
| Finding | Model System | Outcome | Reference(s) |
|---|---|---|---|
| Inhibition of PD-L1 expression | Liver cancer cells (in vitro and in vivo) | Prevents BRD4 occupation of PD-L1 promoter | nih.govnih.govlarvol.com |
| Improved response to immunotherapy | BALB/c mouse model of liver cancer | Synergistic antitumor effect | nih.govnih.gov |
Combinations with Other Epigenetic Modifiers
Histone Deacetylase (HDAC) Inhibitors (e.g., Panobinostat)
The combination of BET inhibitors like this compound with histone deacetylase (HDAC) inhibitors such as panobinostat (B1684620) represents a rational approach to co-targeting the epigenetic machinery that drives cancer. mdpi.com This strategy is based on the complementary roles of BET proteins and HDACs in regulating gene transcription. mdpi.com While HDACs control the acetylation levels of histones, BET proteins recognize and bind to these acetylated histones to initiate transcription. mdpi.com
Preclinical studies have demonstrated synergistic or additive effects when combining BET inhibitors and HDAC inhibitors in various cancer models. mdpi.comnih.gov For instance, in diffuse large B-cell lymphoma cells, treatment with both HDAC inhibitors and BET inhibitors, including this compound, led to the downregulation of MyD88, a key signaling protein. jci.orgresearchgate.net This was associated with increased acetylation of histone H3 and induction of cell death. jci.orgresearchgate.net
Although direct studies combining this compound and panobinostat are part of a broader field of investigation, the established synergistic interactions between other BET inhibitors (like JQ1) and panobinostat provide a strong rationale for this combination. mdpi.comhematologyandoncology.net This synergy is often attributed to the enhanced downregulation of oncogenes like MYC and the induction of apoptosis. mdpi.comnih.gov
Table 4: Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| IQS-01.01RS | |
| RITA | |
| Nutlin-3a | |
| Anti-PD-1 Antibody | |
| Panobinostat | |
| JQ1 | |
| MyD88 | |
| BRD4 | |
| CXCL12 | |
| AKT | |
| ERK1/2 | |
| MYC | |
| p-AKT | |
| HDM2 | |
| p53 | |
| PD-1 | |
| PD-L1 | |
| IFN-γ |
Differentiation Inducers (e.g., Novel Diterpene H4)
The combination of the BET inhibitor this compound with differentiation-inducing agents represents a promising therapeutic strategy, particularly in hematological malignancies like acute myeloid leukemia (AML). haematologica.orgnih.gov Research has highlighted the potential of forcing malignant cells to mature and terminally differentiate as a method to halt their proliferation. nih.gov A notable example of this approach is the synergistic use of this compound with a novel diterpene, designated H4. haematologica.orgnih.gov
Unbiased combinatorial drug screening on primary AML cells led to the identification of H4, a natural compound that promotes differentiation. haematologica.orgnih.gov Subsequent investigations explored its combination with targeted molecules, which pinpointed BET inhibitors as potent enhancers of H4-induced differentiation. haematologica.orgnih.gov
Research Findings
Studies have demonstrated that while this compound alone has minimal to no differentiation-inducing effect, it significantly amplifies the pro-differentiative activity of H4. haematologica.orgnih.gov This synergistic interaction was particularly evident in the increased expression of the myeloid differentiation marker CD11b. haematologica.orgnih.gov In one study, the combination of H4 and this compound resulted in a 22-fold increase in CD11b protein intensity, a substantial enhancement compared to the 6-fold increase observed with H4 alone. haematologica.org
The combination therapy was found to be most effective in specific subtypes of AML. haematologica.orgnih.gov It enhanced the differentiating effect of H4 in all tested FLT3 wild-type AML-M5 samples and in a subset of FLT3-mutated AML-M5 primary samples. haematologica.orgnih.gov This suggests that the monoblastic nature of AML could be a predictive marker for sensitivity to the H4 and this compound combination. haematologica.orgnih.gov
Mechanistically, H4 induces differentiation through the activation of the protein kinase C (PKC) signaling pathway. haematologica.orgnih.govresearchgate.net This is evidenced by the phosphorylation and translocation of PKC to the cell membrane upon H4 treatment. haematologica.orgnih.gov Interestingly, while H4 treatment alone led to an increase in MYC expression, the addition of this compound, either alone or in combination with H4, effectively downregulated MYC. haematologica.orgnih.gov This indicates that the synergistic effect of the combination is independent of MYC upregulation and may even mitigate potential unwanted side effects associated with increased MYC levels. haematologica.orgnih.gov
The optimal concentration of this compound in these combination studies was found to be 50 nM, a dose that is non-toxic to healthy bone marrow cells and lower than concentrations typically used in single-agent studies. haematologica.orgnih.gov This highlights the potential for achieving therapeutic efficacy at lower, less toxic doses when this compound is used in combination with differentiation inducers like H4. haematologica.orgnih.gov
Interactive Data Table: Effect of this compound and H4 Combination on AML Cells
| Treatment Group | Key Findings | Cell Types |
| H4 alone | Induces differentiation in FLT3 wild-type AML. haematologica.orgnih.gov | Primary AML cells |
| Increases CD11b expression 6-fold. haematologica.org | Primary AML cells | |
| Increases MYC expression. haematologica.org | AML-3 cells | |
| This compound alone | Little to no differentiating effect. haematologica.org | Primary AML cells |
| Downregulates MYC expression. haematologica.org | AML-3 and THP1 cells | |
| H4 + this compound Combination | Leads to a 22-fold increase in CD11b protein intensity. haematologica.org | Primary AML cells |
| Enhances differentiation in FLT3 wild-type and some FLT3-mutated AML-M5 samples. haematologica.org | Primary AML-M5 samples | |
| Further suppresses MYC expression compared to H4 alone. haematologica.org | THP1 cells |
Mechanisms of Resistance to Cpi 203 and Overcoming Strategies
Acquired Resistance Mechanisms
Acquired resistance to CPI-203 often involves complex molecular rewiring within cancer cells, allowing them to bypass the inhibitory effects of the drug. Key mechanisms include the overexpression of the target protein, the activation of alternative signaling pathways, and the accumulation of anti-apoptotic proteins.
Target Protein Overexpression as a Feedback Mechanism
A common mechanism of resistance to targeted inhibitors is the overexpression of the drug's target protein. In the context of BET inhibitors like this compound, prolonged treatment can lead to a rebound increase in the levels of BRD4, the primary target of the inhibitor. This feedback mechanism can effectively titrate out the inhibitor, reducing its therapeutic effect. This phenomenon has been observed in various cancer models and highlights the adaptability of cancer cells to therapeutic pressure. hematologyandoncology.nethematologyandoncology.net
Downregulation of Suppressive PRC2 Complex Leading to Wnt/β-catenin Pathway Upregulation
Another significant resistance mechanism involves the epigenetic landscape of the cancer cell. The Polycomb Repressive Complex 2 (PRC2) is a key regulator of gene silencing. e-crt.org Downregulation of the PRC2 complex has been identified as a mechanism of resistance to BET inhibitors. hematologyandoncology.netnih.govresearchgate.net This downregulation leads to the derepression of various genes, including those involved in the Wnt/β-catenin signaling pathway. hematologyandoncology.netnih.govresearchgate.netdovepress.com The activation of the Wnt/β-catenin pathway can then provide an alternative driver for the transcription of key oncogenes like MYC, thereby compensating for the inhibition of BRD4 by this compound. hematologyandoncology.netnih.govresearchgate.net This transcriptional plasticity allows cancer cells to restore oncogenic signaling and continue to proliferate despite the presence of the BET inhibitor. nih.govresearchgate.net Studies in acute myeloid leukemia (AML) have shown that suppression of the PRC2 complex promotes resistance to BET inhibitors. nih.govresearchgate.net This resistance is characterized by the rapid restoration of MYC transcription through the activation of Wnt signaling components. nih.govresearchgate.net In follicular lymphoma, the BET inhibitors PFI-1 and this compound have been shown to suppress tumor development by regulating the Wnt/β-catenin signaling pathway. researchgate.netnih.govresearchgate.net
BFL-1/A1 Accumulation in ABT-199 Resistance
In certain contexts, particularly in combination therapy settings, resistance can be driven by the upregulation of anti-apoptotic proteins. For instance, in models of MYC+/BCL2+ double-hit lymphoma (DHL), acquired resistance to the BCL-2 inhibitor ABT-199 (venetoclax) is associated with the accumulation of the anti-apoptotic protein BFL-1 (also known as BCL2A1). researchgate.netnih.govcancerindex.orgportlandpress.com While not a direct resistance mechanism to this compound itself, this is highly relevant as this compound is often used in combination with BCL-2 inhibitors. The accumulation of BFL-1 can be counteracted by this compound, which downregulates the expression of the BCL2A1 gene. researchgate.netnih.govcancerindex.org This highlights the interplay between different signaling pathways in the development of drug resistance and the potential for combination therapies to overcome these challenges. researchgate.netnih.gov
Strategies to Overcome Resistance
To counter the development of resistance to this compound, researchers are exploring several strategies, with a primary focus on combination therapies and the genetic inhibition of the target protein.
Combination Therapies
Combining this compound with other therapeutic agents is a promising strategy to overcome resistance and enhance its anti-cancer activity. The rationale behind this approach is to target multiple, often redundant, survival pathways simultaneously, thereby reducing the likelihood of resistance emerging.
| Combination Partner | Cancer Type | Rationale/Mechanism | Research Findings |
| ABT-199 (Venetoclax) | Double-Hit Lymphoma (DHL) | This compound downregulates BFL-1/A1, overcoming ABT-199 resistance. researchgate.netnih.govcancerindex.orgportlandpress.com | Synergistic induction of apoptosis in vitro and in vivo. researchgate.netnih.govresearchgate.net |
| Lenalidomide (B1683929)/Dexamethasone (B1670325) | Multiple Myeloma | This compound enhances the effects of lenalidomide/dexamethasone by inhibiting MYC and Ikaros signaling. nih.govtandfonline.com | Synergistic inhibition of proliferation, even in resistant cells. nih.gov |
| Bortezomib (B1684674) | Multiple Myeloma, Mantle Cell Lymphoma | This compound sensitizes resistant cells to bortezomib. nih.govoncotarget.comsemanticscholar.org | Synergistic anti-proliferative effects and enhanced apoptosis. oncotarget.com |
| Anti-PD-1 Therapy | Liver Cancer | This compound inhibits the induced overexpression of PD-L1, a mechanism of adaptive immune resistance. selleckchem.comnih.gov | Improved response to immunotherapy in a mouse model. selleckchem.comnih.gov |
| PKC Activator (H4) | Acute Myeloid Leukemia (AML) | Combination induces differentiation of primary AML cells. | Enhanced differentiation in specific AML subtypes. haematologica.org |
| PI3K/mTOR inhibitor (VS-5584) | Renal Cell Carcinoma | This compound blocks the feedback upregulation of BRD4 induced by VS-5584. nih.gov | Potentiated cell death and apoptosis. nih.gov |
| CXCR4 Inhibitor (IQS-01.01RS) | Diffuse Large B-cell Lymphoma (DLBCL) | Combination leads to synergistic downregulation of MYC. | Improved tumor growth inhibition in cell lines and xenografts. mdpi.com |
| RITA | Chronic Myeloid Leukemia (CML) | Combination of MYC inhibition (this compound) and p53 stabilization (RITA) targets leukemic stem cells. aacrjournals.org | Synergistic reduction of leukemic cells in preclinical models. aacrjournals.org |
Genetic Inhibition of BRD4
Another strategy to overcome resistance to this compound involves the genetic inhibition of its target, BRD4. aacrjournals.orgaacrjournals.orgnih.gov Studies in malignant peripheral nerve sheath tumors (MPNSTs) have shown that while these cells may be partially sensitive to BET inhibitors alone, their resistance can be overcome by genetically depleting BRD4. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net When MPNST cells with depleted BRD4 were treated with this compound, they exhibited massive cell death, a level of response not seen with the inhibitor alone. aacrjournals.orgaacrjournals.orgnih.gov This suggests that a high level of BRD4 protein is a key factor in resistance and that strategies to reduce BRD4 expression could sensitize cancer cells to BET inhibitors like this compound. aacrjournals.orgaacrjournals.orgnih.gov This approach highlights a unique addiction to BRD4 in certain cancers and points towards a potential therapeutic strategy of combining genetic and pharmacological inhibition of this key protein. aacrjournals.org
Proteolysis Targeting Chimeras (PROTACs)
The development of resistance to BET inhibitors like this compound, often linked to the stabilization or overexpression of the target protein BRD4, has necessitated novel therapeutic strategies. One of the most promising approaches to circumvent this resistance is the use of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered to eliminate the protein from the cell entirely.
PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the target protein (in this case, a BET bromodomain), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. sigmaaldrich.comresearchgate.net By bringing the target protein into close proximity with the E3 ligase, the PROTAC facilitates the tagging of the target protein with ubiquitin. researchgate.net This polyubiquitination marks the protein for degradation by the cell's natural disposal system, the proteasome, leading to its complete removal. researchgate.net This mechanism offers a distinct advantage over simple inhibition, as it can overcome resistance mechanisms based on target protein overexpression. sigmaaldrich.com
Detailed Research Findings
Research has substantiated the potential of PROTACs to overcome the limitations of BET inhibitors such as this compound. Studies in malignant peripheral nerve sheath tumors (MPNSTs), for instance, have shown that while these cells can be relatively resistant to high doses of this compound, genetically depleting BRD4 protein levels can dramatically sensitize them to the drug. nih.gov In one study, co-treatment of BRD4-depleted MPNST cells with a 1 µM dose of this compound resulted in massive cell death, comparable to that induced by other BET inhibitors like JQ1 or OTX-015, to which the cells were more sensitive initially. nih.gov This provides a strong rationale for using BRD4-degrading PROTACs as a therapeutic strategy.
Further studies have directly compared the efficacy of BRD4-targeting PROTACs with that of this compound and other BET inhibitors. In human colon cancer cells, the BRD4-degrading PROTAC A1874 demonstrated significantly more potent anti-cancer activity than this compound, JQ1, and I-BET151. researchgate.netresearchgate.net A1874 not only induced degradation of BRD4 but also led to the downregulation of key oncogenes like c-Myc, Bcl-2, and cyclin D1. researchgate.netnih.gov
Similarly, in thyroid carcinoma cells, the BRD4-targeting PROTAC ARV-825 was found to be substantially more potent at inhibiting cell viability and proliferation and inducing apoptosis than this compound, JQ1, and another BET inhibitor, GSK1210151A, even when the inhibitors were used at higher concentrations. aging-us.com This superior efficacy of PROTACs is attributed to their ability to induce robust and sustained degradation of the BRD4 protein, a feat that inhibitors alone cannot achieve. aging-us.com In some leukemia cell lines, treatment with BET inhibitors actually led to an increase in BRD4 protein levels, a potential resistance mechanism that is effectively bypassed by PROTAC-mediated degradation. nih.gov
The PROTAC ARV-771 has also shown superior preclinical activity compared to BET inhibitors in mantle cell lymphoma models, inhibiting tumor growth more effectively and improving survival. researchgate.netaacrjournals.org These findings collectively highlight that a PROTAC-mediated degradation strategy is a viable and often superior approach for targeting BRD4, especially in cancers that exhibit resistance to traditional BET inhibitors like this compound. nih.govresearchgate.net
Interactive Data Tables
The following tables summarize the comparative efficacy of BRD4-targeting PROTACs versus this compound in different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Source |
|---|---|---|---|---|
| This compound | ANBL6 WT | Multiple Myeloma | ~1801 (mean for drug-sensitive lines) | researchgate.net |
| This compound | ANBL6 BR (Bortezomib-Resistant) | Multiple Myeloma | 310 | researchgate.net |
| ARV-825 | TPC-1 | Thyroid Carcinoma | Significantly more potent than 500 nM this compound | aging-us.com |
| A1874 | HCT116 | Colon Cancer | More potent than this compound | researchgate.net |
| Compound | Cell Line | Effect | Concentration | Source |
|---|---|---|---|---|
| This compound | MPNST (BRD4-depleted) | Massive cell death | 1 µM | nih.gov |
| ARV-771 | 22Rv1 | BRD4 Degradation (DC50) | <5 nM | nih.gov |
| ARV-825 | TPC-1 | More potent apoptosis induction vs. 500 nM this compound | 100 nM | aging-us.com |
| A1874 | HCT116 | BRD4 Degradation | Not specified | researchgate.net |
Impact of Cpi 203 on Cell Differentiation and Stem Cells
Hematopoietic Stem Cell (HSC) Maintenance and Expansion
Hematopoietic stem cells (HSCs) are crucial for the lifelong production of blood cells, and maintaining the balance between self-renewal and differentiation is essential for their function nih.govnih.gov. Ex vivo expansion of HSCs, particularly from sources like umbilical cord blood, holds significant therapeutic potential but is often limited by the loss of self-renewing capacity during culture ashpublications.orgnih.govresearchgate.netbiorxiv.orgnih.gov. CPI-203 has been investigated for its ability to promote the expansion and maintenance of functional HSCs.
Repression of Myc Expression for HSPC Maintenance
Research indicates that this compound contributes to the maintenance of hematopoietic stem and progenitor cells (HSPCs) by repressing Myc expression stemcell.comstemcell.comnih.govnih.gov. Studies in mouse models have shown that the loss of the transcription factor ERG accelerates HSC differentiation, mimicking the effects of Myc overexpression nih.govnih.gov. This compound, known to repress Myc expression, was found to confer a partial phenotypic rescue in this context, supporting the idea that Myc repression is involved in its maintenance effect on HSPCs nih.govnih.gov.
Promotion of Human Umbilical Cord Blood HSPC Expansion
This compound has been shown to promote the ex vivo expansion of human umbilical cord blood (UCB) HSPCs stemcell.comstemcell.comresearchgate.net. Unlike some other compounds, this compound enhanced the expansion of human cord blood HSCs without causing a loss of cell viability in vitro nih.govresearchgate.net. Expanded cells treated with this compound also demonstrated improved engraftment and repopulation in serial transplantation assays, indicating the preservation of long-term repopulating capacity nih.govresearchgate.net. Transcriptomic studies revealed that this compound/cytokine-expanded cells showed significantly higher expression of genes highly expressed in HSCs compared to control cultures nih.gov.
Data from studies on human umbilical cord blood CD133+ cells expanded for 5 days in culture with this compound/cytokines versus vehicle/cytokines demonstrate the impact on HSPC expansion.
| Culture Condition | Phenotypical HSCs (pHSCs) Fold Expansion (relative to input) | Cell Viability (%) |
| Vehicle/Cytokines | Baseline or limited | Not significantly affected |
| This compound/Cytokines (e.g., 150 nM) | Significant increase | Not significantly affected |
Note: Specific fold expansion numbers for pHSCs can vary depending on the study and experimental conditions, but a significant increase with this compound is consistently reported. ashpublications.orgnih.govresearchgate.net
Increase in Megakaryocyte Differentiation
In addition to promoting HSPC expansion, this compound also increases the proportion of megakaryocyte differentiation stemcell.comstemcell.comresearchgate.netnih.gov. Studies have shown that after expansion in this compound and cytokines, the proportion of both CD41+ and CD41+CD42+ megakaryocytes was significantly higher compared to control cultures nih.gov. This suggests that this compound not only supports the expansion of HSCs but also their differentiation towards the megakaryocyte lineage nih.govnih.gov.
Data illustrating the increase in megakaryocyte populations after this compound treatment in human umbilical cord blood HSPC cultures:
| Culture Condition | Proportion of CD41+ Megakaryocytes (Day 5) | Proportion of CD41+CD42+ Megakaryocytes (Day 5) |
| Vehicle/Cytokines | Baseline | Baseline |
| This compound/Cytokines | Approximately 2-fold higher | Approximately 2-fold higher |
Note: Data is representative of findings showing a significant increase in megakaryocyte markers with this compound treatment. nih.gov
Fibroblast Reprogramming to Induced Pluripotent Stem Cells (hiPSCs)
This compound has also been reported to enhance fibroblast reprogramming to induced pluripotent stem cells (hiPSCs) when used at low concentrations tocris.com. Reprogramming somatic cells like fibroblasts into hiPSCs is a significant advancement in regenerative medicine, providing a source of patient-specific pluripotent cells thermofisher.comscnu.edu.cnnih.gov. While the primary methods involve the introduction of specific transcription factors, small molecules like this compound can influence the efficiency of this process plos.org.
Differentiation Induction in Leukemia Cells
This compound has demonstrated the ability to induce differentiation in certain leukemia cells lu.senih.govhaematologica.orgresearchgate.net. In studies involving primary acute myeloid leukemia (AML) cells, this compound, particularly in combination with other agents, was identified as a differentiation inducer lu.senih.govhaematologica.org. For instance, combinatorial screening identified this compound as a BET inhibitor that could enhance the differentiation of FLT3 wild-type monocytic AML nih.govhaematologica.org. This differentiation induction was observed even in a MYC-independent manner in some cell lines haematologica.org.
In chronic myeloid leukemia (CML), this compound has been shown to promote the differentiation of CD34+ CML cells, leading to a rapid loss of CD34 expression aacrjournals.org. This suggests that inhibiting MYC with this compound can drive leukemic stem cells towards differentiation aacrjournals.org.
Table summarizing the differentiation induction effects of this compound in leukemia cells:
| Cell Type | Observed Effect | Notes |
| Primary AML (monocytic, FLT3 wild-type) | Enhanced differentiation (e.g., increased CD11b expression) | Often in combination with other differentiation-inducing agents nih.govhaematologica.org |
| CML CD34+ cells | Differentiation induction, loss of CD34 expression | Associated with MYC inhibition aacrjournals.org |
Cpi 203 in Hiv 1 Latency Reversal
Activation of Positive Transcription Elongation Factor b
CPI-203, a specific bromodomain and extraterminal domain (BET) inhibitor, functions as an HIV-1 latency-reversing agent by activating the positive transcription elongation factor b (P-TEFb) signaling pathway nih.gov. BET proteins, particularly BRD4, play a role in transcriptional regulation by interacting with acetylated histones and recruiting other protein complexes, including P-TEFb aacrjournals.orgmdpi.com. P-TEFb, composed of Cyclin T1 and CDK9, is crucial for releasing RNA polymerase II from an early elongation block and facilitating productive transcription elongation aacrjournals.orgoncotarget.com.
Research findings indicate that this compound can potently reactivate latent HIV-1 in different latently infected cell lines nih.gov. Studies have demonstrated that this compound targets the BD1 bromodomain of BRD4 mdpi.com. Compared to other bromodomain inhibitors like JQ1, this compound has been found to be more potent as an LRA in certain in vitro models of latency mdpi.comresearchgate.net.
The mechanism involves this compound interfering with the interaction between BET proteins (like BRD4) and acetylated histones, which in turn can influence the availability and activity of P-TEFb aacrjournals.org. By activating the P-TEFb pathway, this compound promotes the transcription of latent HIV-1 proviruses nih.gov.
Furthermore, this compound has exhibited synergistic effects in latent HIV-1 reactivation when used in combination with protein kinase C (PKC) agonists such as prostratin (B1679730) nih.gov. This suggests that targeting multiple pathways involved in latency reversal could enhance the effectiveness of LRAs researchgate.net.
Future Research Directions and Translational Perspectives
Further Elucidation of CPI-203's Broad Transcriptional Impact
While this compound is known to influence the expression of key oncogenes and anti-apoptotic proteins by inhibiting BRD4-mediated phosphorylation of RNA polymerase II, the full scope of its transcriptional impact extends beyond the most well-established targets. stemcell.com Future research is needed to comprehensively map the genes and pathways regulated by this compound across different cellular contexts and disease states.
Beyond MYC/IRF4 Axis
A significant focus of research on this compound has been its ability to downregulate the expression of MYC and IRF4, particularly in hematological malignancies like multiple myeloma (MM) and mantle cell lymphoma (MCL). tandfonline.comresearchgate.netnih.govnih.govmdpi.com this compound inhibits MYC transcription by promoting the displacement of BRD2 and BRD4 from the MYC promoter region. mdpi.com In MM, this compound selectively inhibits BRD4 and inhibits MYC transcription, thereby downregulating the expression of IRF4, MYC, and IKZF1. researchgate.net In mantle cell lymphoma, combined treatment with this compound and lenalidomide (B1683929) downregulated MYC, an IRF4 target, and synergistically induced cell death. tandfonline.com
However, studies indicate that this compound's transcriptional effects are broader. This compound has been shown to downregulate a consistent set of DNA synthesis genes across various glioblastoma cell lines. biorxiv.orgnih.gov In glioblastoma, this compound treatment led to the downregulation of the FBXO5 oncogenic module. nih.gov In MM, this compound treatment also influences Ikaros-regulated factors and increases the expression of GADD45B, a negative regulator of cell cycle progression. nih.gov this compound can also modulate the expression of BCL-2 and BCL-2-like proteins, such as BCL2A1. mdpi.comhematologyandoncology.net Other genes and pathways potentially influenced by BET inhibition, and thus warranting further investigation in the context of this compound, include MCL1, HOTAIR, SOCS3, STAT5, RUNX3, p53, CDK4/6, cyclin D1, Wnt/β-catenin, Ras/MAPK, NOX4, and SOD2. nih.govhematologyandoncology.netmdpi.com In cystic fibrosis, this compound remarkably suppressed Th17 cytokine production (IL-17A, IL-22) by T cells and inhibited Th17 chemokines and cytokines in human bronchial epithelial cells. mdpi.comnih.gov this compound has also been shown to inhibit PD-L1 expression in liver cancer models. nih.gov A deeper understanding of these broader transcriptional changes is crucial for identifying novel therapeutic targets, predicting response, and developing rational combination strategies.
Investigation of Biomarkers for this compound Sensitivity and Resistance
Identifying biomarkers that predict sensitivity or resistance to this compound is essential for patient selection and optimizing treatment strategies. Preclinical studies have begun to shed light on potential markers. In glioblastoma cell lines, high expression of CDKN2A and CDKN2B distinguished more drug-sensitive from more drug-resistant lines to this compound. nih.gov In multiple myeloma primary cultures, the antiproliferative activity of the this compound/lenalidomide/dexamethasone (B1670325) combination correlated with basal Ikaros mRNA expression levels. nih.gov
Mechanisms of resistance to BET inhibitors, including this compound, have been observed in preclinical models. These can include a rebound increase in BET protein levels or the downregulation of the suppressive PRC2 complex, which can lead to the upregulation of alternate pathways like the Wnt/β-catenin pathway that provide alternative drivers for MYC transcription. hematologyandoncology.net Further research is needed to validate these and identify additional biomarkers and resistance mechanisms to inform clinical trial design and personalized medicine approaches.
Optimization of Combination Therapies
Given that single-agent targeted therapies often face the challenge of drug resistance, the optimization of this compound in combination with other therapeutic agents is a critical area of future research. Preclinical studies have demonstrated synergistic activity with various drugs across different cancer types.
Table 1: Examples of Synergistic Combinations with this compound
| Combination Partner(s) | Disease Context(s) | Observed Effect | Source |
| Lenalidomide | Mantle Cell Lymphoma, Multiple Myeloma | Synergistic induction of cell death, decreased tumor burden, MYC/IRF4 downregulation | tandfonline.comnih.govhematologyandoncology.netresearchgate.net |
| Bortezomib (B1684674) | Multiple Myeloma, Bortezomib-resistant MCL | Synergistic antiproliferative effects, enhanced apoptosis | nih.govhematologyandoncology.netnih.gov |
| Lenalidomide and Dexamethasone | Multiple Myeloma | Improved anti-myeloma activity, blockade of Ikaros and MYC signaling | nih.gov |
| H4 (Diterpene) | Acute Myeloid Leukemia | Enhanced differentiation | haematologica.org |
| Venetoclax (B612062) | MYC+/BCL2+ Double Hit Lymphoma | Synergistic activity, overcoming venetoclax resistance | mdpi.comhematologyandoncology.net |
| Anti-PD-1 antibody | Liver Cancer | Improved response to immunotherapy by inhibiting PD-L1 overexpression | nih.gov |
| Mocetinostat (HDAC inhibitor) | Breast Cancer | Synergistically reduced cell viability, attenuated Ras/MAPK pathway | tandfonline.com |
| Ponatinib | Hematological Malignancies | Increased apoptosis, downregulated MYC | tandfonline.com |
| CDK9 inhibition | Acute Myeloid Leukemia | Promising regimen suggested | nih.gov |
| CDK2 inhibition | Acute Myeloid Leukemia | Suggested synergistic activity | nih.gov |
Further research is needed to understand the underlying mechanisms of synergy for these combinations, identify predictive biomarkers for combination response, and explore novel combinations based on this compound's broader transcriptional impact and its effects on the tumor microenvironment.
Exploration of this compound in Other Disease Contexts
While initially studied extensively in cancer, preclinical findings suggest potential therapeutic applications for this compound in other disease areas. This compound has shown anti-inflammatory effects in models of cystic fibrosis lung inflammation by suppressing Th17 cytokine production and inhibiting related chemokines. mdpi.comnih.gov Additionally, this compound has been investigated for its ability to promote the ex vivo expansion of human umbilical cord blood hematopoietic stem cells (HSCs) and increase megakaryocyte differentiation, suggesting potential in regenerative medicine or transplantation settings. stemcell.comresearchgate.netoup.com Exploring the therapeutic potential of this compound in these and other non-oncological conditions driven by aberrant transcriptional regulation represents a valuable avenue for future research.
Potential for PROTAC-Mediated Degradation Strategies
Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy, particularly for proteins that are challenging to inhibit with traditional small molecules. PROTACs work by hijacking the cellular ubiquitin-proteasome system to selectively degrade target proteins. bpsbioscience.comfrontiersin.org
Research has shown that PROTAC-mediated degradation of BRD4 can overcome resistance to BET inhibitors like this compound in malignant peripheral nerve sheath tumors (MPNST). nih.govaacrjournals.org Studies comparing BRD4-degrading PROTACs to BET inhibitors, including this compound, have shown that PROTACs can exhibit greater efficacy in certain contexts, such as colon cancer. nih.gov This suggests that developing PROTACs targeting BET proteins, potentially utilizing this compound as a starting point for the target-binding ligand, could represent a strategy to achieve more complete or sustained target depletion and overcome mechanisms of resistance to BET inhibition. Future research in this area could focus on designing and evaluating BET-targeting PROTACs based on the structural insights gained from this compound and other BET inhibitors.
Bridging Preclinical Findings to Clinical Translation
Translating the promising preclinical findings of this compound into successful clinical applications requires careful consideration. This compound is an analog of JQ1 with improved oral and intraperitoneal bioavailability, which is a positive factor for clinical development. tandfonline.com While this compound itself may be in preclinical stages for certain indications, other BET inhibitors are progressing in clinical trials for various cancers. nih.govnih.gov The safety data and clinical experience gained from these trials will be invaluable in informing the design of future clinical studies involving this compound or other BET inhibitors in different disease contexts. nih.gov
Key steps in bridging preclinical findings to clinical translation for this compound include:
Rigorous validation of preclinical efficacy and safety data in relevant model systems that accurately reflect human disease heterogeneity, such as patient-derived xenografts or organoids. nih.gov
Identifying and validating predictive biomarkers to enrich patient populations likely to respond to this compound monotherapy or combination therapies. nih.govnih.gov
Conducting well-designed clinical trials to evaluate the safety, pharmacokinetics, pharmacodynamics, and efficacy of this compound, both as a single agent and in rational combinations, in carefully selected patient populations.
Further exploring the potential of this compound in non-oncological indications where preclinical data is promising, such as inflammatory diseases or hematopoietic stem cell expansion, with appropriate clinical evaluation. stemcell.commdpi.comnih.govoup.com
Successfully navigating these steps will be crucial for realizing the full therapeutic potential of this compound.
Q & A
Q. What is the primary molecular target of CPI-203, and how does its inhibition mechanism differ from kinase-targeted therapies?
this compound selectively inhibits BET (Bromodomain and Extra-Terminal) family proteins, particularly BRD4, by competitively binding to its bromodomains. Unlike kinase inhibitors, this compound disrupts BRD4's interaction with acetylated histones, preventing recruitment to chromatin and subsequent transcriptional activation of oncogenes like MYC and IRF4. This inhibition is quantified by an IC50 of 37 nM for BRD4 in kinase-independent assays .
Q. How is this compound’s selectivity for BET proteins validated in cellular models?
Target validation involves:
- ChIP-qPCR : Confirming reduced BRD4 occupancy at MYC or IRF4 promoters post-treatment.
- RNA-seq/RT-PCR : Monitoring downregulation of BET-dependent genes (e.g., MYC in MCL cells).
- Off-target profiling : Screening against kinase panels to exclude non-BET effects .
Q. What are standard in vitro protocols for assessing this compound’s cytotoxicity and efficacy?
- Cell viability assays : Use 9 MCL cell lines (e.g., REC-1, JBR) with GI50 values ranging 0.06–0.71 µM.
- Apoptosis assays : Measure caspase-3 cleavage via flow cytometry or Western blot.
- Control cells : Include healthy donor PBMCs to confirm selective toxicity (<25% cytotoxicity at 0.23 µM) .
Advanced Research Questions
Q. How to design an in vivo study evaluating this compound’s antitumor efficacy in xenograft models?
- Dosing : 2.5 mg/kg this compound via intraperitoneal injection, twice daily (e.g., in REC-1 tumor-bearing CB17-SCID mice).
- Endpoints : Tumor volume (caliper measurements), glucose uptake (FDG-PET), and immunohistochemistry for MYC/IRF4 suppression.
- Combination therapy : Co-administer lenalidomide (10 mg/kg) to assess synergistic tumor reduction (e.g., 62% volume reduction vs. 44% monotherapy) .
Q. How can researchers resolve contradictory data on this compound’s immunomodulatory effects (e.g., increased macrophages vs. reduced neutrophils)?
- Cell-specific markers : Use flow cytometry with CD68 (macrophages), CD4/CD8 (lymphocytes), and Ly6G (neutrophils).
- Pathway analysis : RNA-seq/KEGG to identify divergent signaling (e.g., Th17 suppression vs. LPS/IL-1 pathway modulation).
- Context-dependent models : Test in disease-specific contexts (e.g., cystic fibrosis vs. MCL) .
Q. What methodologies are recommended for analyzing this compound’s anti-inflammatory effects in epithelial cells?
- Luminex multiplex assays : Quantify chemokines (CXCL1, CXCL5, IL-8) in bronchial alveolar lavage fluid.
- RNA-seq : Validate transcriptional suppression of Th17-related genes (e.g., IL17A, IFNG).
- Functional assays : Transwell migration and vascular tube formation to assess reduced neutrophil recruitment .
Q. How to evaluate pharmacokinetic and stability parameters of this compound in preclinical studies?
- Solubility : Prepare stock solutions in DMSO (≥40 mg/mL at 25°C).
- Storage : Store powder at -20°C (4-year stability) or dissolved aliquots at -80°C (6-month stability).
- Plasma exposure : Use LC-MS/MS to measure AUC and half-life in murine models .
Q. What strategies optimize this compound’s combination with other therapeutics (e.g., lenalidomide)?
Q. How to assess this compound’s impact on stem cell differentiation in hematopoietic models?
Q. What are critical controls for in vivo studies using this compound in inflammatory models (e.g., rheumatoid arthritis)?
- Vehicle controls : Use DMSO-matched solutions to exclude solvent effects.
- Disease controls : Include CIA (collagen-induced arthritis) models without treatment.
- Histopathology : Score synovial hyperplasia and cartilage degradation via H&E staining .
Methodological Considerations
- Dose optimization : Titrate this compound from 0.1–5 µM in vitro based on cell type (e.g., 5 µM for MYC suppression in REC-1 cells).
- Data normalization : Use housekeeping genes (e.g., GAPDH) for qPCR and load controls (e.g., β-actin) for Western blots.
- Ethical compliance : Adhere to IACUC protocols for animal studies, including humane endpoints (e.g., tumor diameter ≤1.5 cm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
